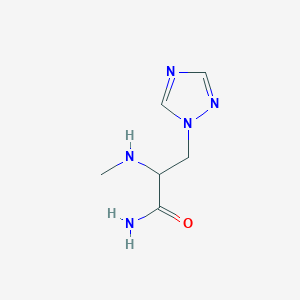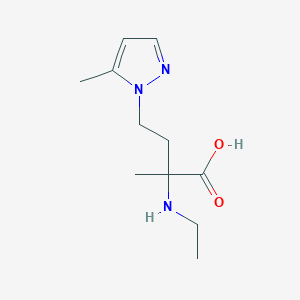
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is a chemical compound with the molecular formula C6H12ClNO2. It is known for its unique structure, which includes a tetrahydrofuran ring, a carbamate group, and a methyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride typically involves the reaction of N-methylcarbamic chloride with tetrahydrofuran under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(tetrahydro-3-furanyl)methanamine: Similar structure but different functional groups.
Dinotefuran: A neonicotinoid insecticide with a related tetrahydrofuran ring structure
Uniqueness
N-methyl-N-(tetrahydro-3-furanyl)Carbamic chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activities. Its versatility in various chemical reactions and applications sets it apart from similar compounds .
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-methyl-N-(oxolan-3-yl)carbamoyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-8(6(7)9)5-2-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
BXNFGXFNXBFIJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)












